Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
Description
This compound is a structurally complex acrylate ester featuring:
- A methyl ester group at the terminal position.
- A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, enhancing stability during synthesis and modulating bioavailability.
- A (S,Z)-configured acrylate backbone, critical for stereochemical interactions in biological systems.
Primarily investigated as an intermediate in oncology drug development, its design integrates bulky aromatic substituents and protective groups to optimize pharmacokinetic properties and target specificity, particularly in breast and lung cancer therapies .
Properties
IUPAC Name |
methyl (Z)-3-[(2S)-2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29Cl2NO7/c1-30(2,3)40-29(35)33-24(28(34)36-4)14-18-6-12-25-26(15-18)38-17-27(39-25)20-7-9-21(10-8-20)37-16-19-5-11-22(31)23(32)13-19/h5-15,27H,16-17H2,1-4H3,(H,33,35)/b24-14-/t27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRPHSHPQTWJK-ZDZYTSRMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC2=C(C=C1)OC(CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CC2=C(C=C1)O[C@H](CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29Cl2NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following IUPAC name and molecular characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃Cl₂N₃O₅
- Molecular Weight : 396.29 g/mol
- CAS Number : 94790-24-6
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar compounds that share structural features with methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate derivatives. For instance, derivatives with guanidine or hydrazone functionalities have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activities of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| PC190723 | S. aureus | 0.5 - 1.0 |
| 3-[2-chloro-3-(trifluoromethyl)] derivative | S. aureus | 0.5 |
| Aminoguanidine derivative | E. coli | 1.0 |
These compounds often act by inhibiting the assembly of FtsZ, a protein critical for bacterial cell division, thus demonstrating a mechanism of action relevant to our compound of interest .
The proposed mechanism for the antibacterial activity of methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate derivatives involves:
- Inhibition of FtsZ Assembly : The compound may bind to FtsZ and inhibit its GTPase activity.
- Disruption of Cell Division : By destabilizing FtsZ protofilaments, it prevents bacterial cell division and proliferation.
In vitro studies have shown that modifications to the chemical structure can enhance or diminish this activity, indicating a strong structure-activity relationship .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the Aromatic Ring : The presence of electron-withdrawing groups like chlorine enhances antibacterial potency.
- Amino Acid Modifications : Variations in the amino acid side chains can significantly affect the binding affinity to target proteins such as FtsZ.
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency |
| Alteration in amino acid structure | Variable effects |
Case Studies
-
Case Study on Derivative Efficacy :
A study investigated a series of benzyloxy guanidine derivatives similar to our compound. The most potent derivative exhibited an MIC of 0.5 µg/mL against S. aureus, demonstrating that slight structural changes can lead to significant increases in antibacterial efficacy . -
In Vivo Models :
In vivo efficacy was confirmed for certain derivatives in murine models, showcasing their potential therapeutic applications against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological Properties
- Metabolic Stability: The Boc group protects the amine from premature enzymatic cleavage, unlike dimethylamino analogues, which may undergo faster metabolism .
- Target Specificity : The bulky dihydrobenzo-dioxin moiety may confer selectivity for hydrophobic binding pockets in kinase inhibitors, akin to naphthyridine-based antitumor agents .
Environmental and Reactivity Considerations
- Reactivity : The Boc group may reduce radical formation compared to unprotected amines, but the dichlorobenzyloxy group could participate in atmospheric oxidation, forming chlorinated by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
